molecular formula C17H27N3O2 B1345022 8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine CAS No. 886362-42-1

8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

Cat. No.: B1345022
CAS No.: 886362-42-1
M. Wt: 305.4 g/mol
InChI Key: UUFXZJQRVTXTHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine involves several steps. One common method includes the reaction of 1,8-naphthyridine with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydronaphthyridine derivatives .

Scientific Research Applications

8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Properties

IUPAC Name

tert-butyl 7-(4-aminobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-6-7-13-9-10-14(19-15(13)20)8-4-5-11-18/h9-10H,4-8,11-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFXZJQRVTXTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649628
Record name tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-42-1
Record name 1,1-Dimethylethyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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